

Application Notes and Protocols for Calcium Imaging Using Tfllr-NH2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfilr-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) involved in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1] Activation of PAR1 by agonists such as **Tfilr-NH2** leads to the coupling of Gαq/11 proteins, which in turn activates Phospholipase C (PLC).[2][3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[3][5] This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method for studying PAR1 activation and screening for novel modulators.

These application notes provide a detailed protocol for utilizing **TflIr-NH2** to induce and measure intracellular calcium mobilization in cells expressing PAR1.

Quantitative Data

The following table summarizes the potency of **TflIr-NH2** in inducing a calcium response.



Compound	Parameter	Value	Cell Type	Reference
Tfllr-NH2	EC50	1.9 μΜ	Neurons	[1]
Tfllr-NH2	EC50	6.5 μΜ	EA.hy926	[5]

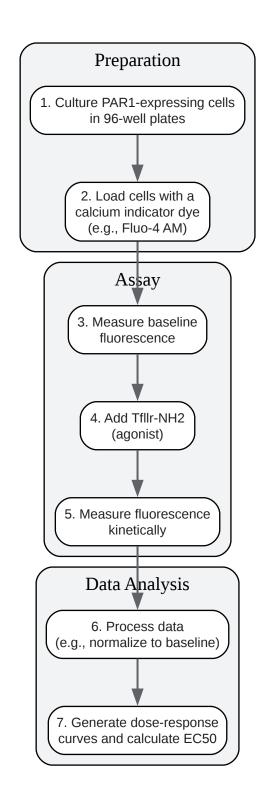
Signaling Pathway

Activation of PAR1 by **Tfllr-NH2** initiates a well-defined signaling cascade leading to intracellular calcium release.









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